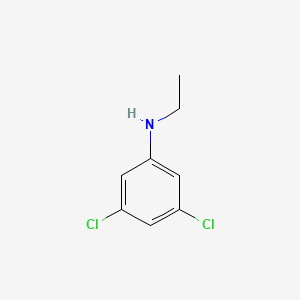

3,5-dichloro-N-ethylaniline

Übersicht

Beschreibung

3,5-Dichloro-N-ethylaniline is an organic compound that belongs to the class of halogenated anilines. It has a molecular weight of 190.07 g/mol . The IUPAC name for this compound is 3,5-dichloro-N-ethylaniline .

Molecular Structure Analysis

The InChI code for 3,5-dichloro-N-ethylaniline is1S/C8H9Cl2N/c1-2-11-8-4-6 (9)3-7 (10)5-8/h3-5,11H,2H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3,5-Dichloro-N-ethylaniline is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 3,5-Dichloro-N-ethylaniline is involved in the synthesis of various chemicals. For instance, it is used in the aminolysis reaction for the synthesis of laquinimod, an oral drug for treating multiple sclerosis. This process involves an equilibrium between the reactants and the removal of formed methanol for high yields (Jansson et al., 2006).

- It also participates in deamination reactions in ethyl acetate media, a process with low pollution and no by-products, indicating its potential for eco-friendly industrial applications (Meng Xiao-yan & Cai Chun, 2005).

Chemical Synthesis and Molecular Structures

- 3,5-Dichloro-N-ethylaniline is a key intermediate in various synthesis processes. It is used in the production of diverse organic compounds, such as Schiff and Mannich bases of isatin derivatives, showcasing its versatility in organic chemistry (Bekircan & Bektaş, 2008).

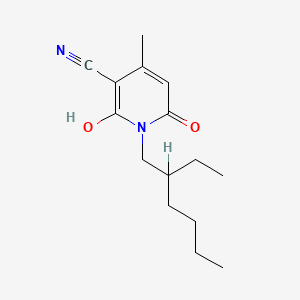

- The compound plays a role in producing new molecular structures, such as in the synthesis of dihydropyridine analogs, which have applications in medicinal chemistry (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Industrial and Environmental Applications

- In industrial processes, 3,5-Dichloro-N-ethylaniline is used in aniline alkylation over solid acid catalysts, indicating its role in producing dyestuffs and as an inhibitor of acid corrosion in metallic vessels (Narayanan & Deshpande, 2000).

- Environmental studies involve this compound in the context of its presence and transformation in ecosystems, such as in the sequential reductive dehalogenation by microorganisms in methanogenic aquifers (Kuhn & Suflita, 1989).

Analytical Applications

- 3,5-Dichloro-N-ethylaniline is a subject of analytical studies, such as in spectrophotometric investigations for the determination of related compounds (Yang Xiao-hui, 2007).

- It is also studied in terms of its interactions with other chemicals, like in charge-transfer interactions, which is crucial for understanding its chemical behavior and potential applications (Magadum et al., 2012).

Agricultural and Biological Studies

- Research has been conducted on the antifungal activities of volatile organic compounds, including N-Ethylaniline, against postharvest diseases in agriculture, indicating its potential in biofumigation and as an eco-friendly alternative to chemical pesticides (Chaouachi et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

3,5-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXXPACFCQWAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423726 | |

| Record name | 3,5-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-ethylaniline | |

CAS RN |

42266-02-4 | |

| Record name | 3,5-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)